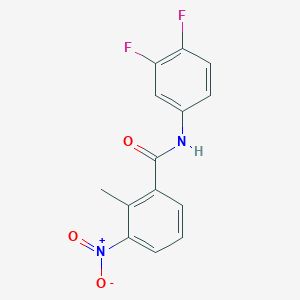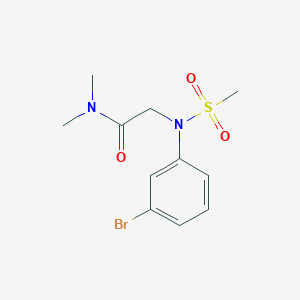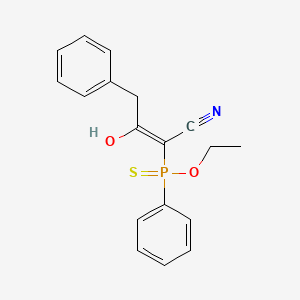![molecular formula C16H17N3O3S B5754460 N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide, also known as OTMAH, is a novel compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromene derivatives and has shown promising results in several scientific studies.
Mechanism of Action
The mechanism of action of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways, including the caspase pathway and the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In addition, N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit antibacterial activity, leading to the inhibition of bacterial growth.
Advantages and Limitations for Lab Experiments
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has several advantages as a research tool. It is a novel compound that has shown promising results in several scientific studies. It has also been found to exhibit multiple biological activities, making it a versatile research tool. However, there are also some limitations associated with using N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide for use in humans.
Future Directions
There are several future directions for the research on N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide. One of the main directions is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are also needed to determine its safety and efficacy in animal models. In addition, the development of new derivatives of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide with improved biological activities is another potential direction for future research. Finally, the use of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide as a research tool for the study of various cellular pathways is also an area of interest for future research.
Conclusion:
In conclusion, N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide is a novel compound that has shown promising results in several scientific studies. It exhibits anti-tumor, anti-inflammatory, and anti-bacterial activities and has the potential to be used as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in animal models and to develop new derivatives with improved biological activities. The use of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide as a research tool for the study of various cellular pathways is also an area of interest for future research.
Synthesis Methods
The synthesis of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide involves the condensation reaction of 3-formylchromone with thiomorpholine-4-carbothioamide and hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the product is obtained in good yields. The purity of the compound is confirmed by spectral analysis techniques like FTIR, NMR, and mass spectrometry.
Scientific Research Applications
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. In cancer research, N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been found to inhibit the growth of several cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-15(10-19-5-7-23-8-6-19)18-17-9-12-11-22-14-4-2-1-3-13(14)16(12)21/h1-4,9,11H,5-8,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYXKCREMNRXRG-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)







![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
